molecular formula C19H20N4O4 B3680059 N,N'-bis(4-carbamoylphenyl)pentanediamide

N,N'-bis(4-carbamoylphenyl)pentanediamide

Cat. No.: B3680059
M. Wt: 368.4 g/mol
InChI Key: UMLHCRSUYHSVEL-UHFFFAOYSA-N
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Description

N,N’-bis(4-carbamoylphenyl)pentanediamide is an organic compound with the molecular formula C19H20N4O4. It is characterized by the presence of two carbamoylphenyl groups attached to a pentanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-carbamoylphenyl)pentanediamide typically involves the reaction of 4-aminobenzamide with glutaric anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-carbamoylphenyl)pentanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-carbamoylphenyl)pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

N,N’-bis(4-carbamoylphenyl)pentanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-carbamoylphenyl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)pentanediamide
  • N,N’-bis(4-carbamimidoylphenyl)pentanediamide

Uniqueness

N,N’-bis(4-carbamoylphenyl)pentanediamide is unique due to its specific structural features, such as the presence of carbamoyl groups and the pentanediamide backbone. These features confer distinct chemical and biological properties, making it suitable for a variety of applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability under various conditions .

Properties

IUPAC Name

N,N'-bis(4-carbamoylphenyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c20-18(26)12-4-8-14(9-5-12)22-16(24)2-1-3-17(25)23-15-10-6-13(7-11-15)19(21)27/h4-11H,1-3H2,(H2,20,26)(H2,21,27)(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLHCRSUYHSVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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